molecular formula C10H22N2O B7986489 2-[Ethyl-((R)-1-methyl-piperidin-3-yl)-amino]-ethanol

2-[Ethyl-((R)-1-methyl-piperidin-3-yl)-amino]-ethanol

Cat. No.: B7986489
M. Wt: 186.29 g/mol
InChI Key: QQKSWQCZRSZDFT-SNVBAGLBSA-N
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Description

2-[Ethyl-((R)-1-methyl-piperidin-3-yl)-amino]-ethanol is a tertiary amine featuring a piperidine ring substituted with a methyl group at the 1-position and an ethylaminoethanol side chain at the 3-position. Its (R)-stereochemistry introduces chirality, which may influence biological activity and molecular interactions.

Properties

IUPAC Name

2-[ethyl-[(3R)-1-methylpiperidin-3-yl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-3-12(7-8-13)10-5-4-6-11(2)9-10/h10,13H,3-9H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKSWQCZRSZDFT-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1CCCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCO)[C@@H]1CCCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl-(®-1-methyl-piperidin-3-yl)-amino]-ethanol typically involves the use of piperidine derivatives as starting materials. One common method involves the reaction of ®-1-methyl-piperidin-3-amine with ethyl bromoacetate, followed by reduction to yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of 2-[Ethyl-(®-1-methyl-piperidin-3-yl)-amino]-ethanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-[Ethyl-(®-1-methyl-piperidin-3-yl)-amino]-ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[Ethyl-(®-1-methyl-piperidin-3-yl)-amino]-ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Ethyl-(®-1-methyl-piperidin-3-yl)-amino]-ethanol involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Overview of Selected Tertiary Amines

Compound Name Substituent Groups Synthesis Method Melting Point Key Properties/Applications
2-[Ethyl-((R)-1-methyl-piperidin-3-yl)-amino]-ethanol (R)-1-methyl-piperidin-3-yl Likely Pd-catalyzed coupling* Not Reported Research reagent, discontinued
ASDSB Methanesulfonyl-phenyl, vinyl Heck coupling with Pd(OAc)₂/DPEPhos 275.5°C Halochromic white light-emitting materials
AADSB Ethyl-amino-phenyl, vinyl Heck coupling with Pd(OAc)₂/DPEPhos 216.5°C Aggregation-induced emission (AIE)
2-[Ethyl-(3-fluorobenzyl)-amino]-ethanol 3-fluorobenzyl Alkylation or hydrogenation Not Reported Supplier listings, discontinued
2-[Ethyl-(4-nitrobenzyl)-amino]-ethanol 4-nitrobenzyl Alkylation reactions Not Reported Supplier listings, discontinued

Note: The synthesis method for the target compound is inferred from analogous Pd-catalyzed coupling reactions in .

Structural and Functional Differences

Piperidine vs. Aromatic Substituents :

  • The target compound’s piperidine ring contrasts with the arylidene or benzyl groups in ASDSB, AADSB, and other analogs. Piperidine confers conformational rigidity, while aromatic systems (e.g., ASDSB’s methanesulfonyl-phenyl) enable extended π-conjugation, critical for optoelectronic applications .

Chirality :

  • The (R)-configuration in the target compound may enhance stereoselective interactions in biological systems, though specific data are absent. In contrast, ASDSB and AADSB lack chiral centers, emphasizing planar structures for light emission .

Electronic Properties: Theoretical studies (DFT/TD-DFT) on ASDSB and AADSB reveal narrow HOMO-LUMO gaps (~3.1–3.3 eV) and solvent-dependent excitation states, making them suitable for organic LEDs . The target compound’s electronic profile is unexplored but likely distinct due to its non-aromatic piperidine core.

Biological Activity

2-[Ethyl-((R)-1-methyl-piperidin-3-yl)-amino]-ethanol, a compound featuring a piperidine ring and an ethanol moiety, has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on the compound's biological activity, including its pharmacological properties, mechanisms of action, and therapeutic implications.

The molecular formula of this compound is C10H21N2OC_{10}H_{21}N_2O, with a molecular weight of approximately 185.29 g/mol. Its structure includes an ethyl group and a chiral (R)-1-methyl-piperidine, which is crucial for its biological interactions.

Research indicates that this compound interacts with various neurotransmitter systems, particularly influencing serotonin and dopamine pathways. The piperidine structure allows for effective binding to receptors involved in mood regulation and cognitive functions.

Table 1: Summary of Biological Activities

Activity Mechanism Reference
Neurotransmitter ModulationBinds to serotonin and dopamine receptors
Antimicrobial PropertiesExhibits activity against Gram-positive bacteria
Anticancer PotentialInhibits cell growth in specific cancer lines

Neurotransmitter Interaction

Studies have demonstrated that this compound can modulate neurotransmitter levels, potentially serving as an antidepressant or anxiolytic agent. For example, it may enhance serotonin reuptake inhibition, thereby increasing serotonin availability in synaptic clefts.

Antimicrobial Activity

In vitro studies have shown that the compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) that suggest its potential as an antibacterial agent.

Anticancer Activity

Recent investigations into the anticancer properties of this compound reveal its ability to inhibit the proliferation of cancer cells. Specifically, it has shown efficacy against ovarian cancer cell lines with IC50 values indicating potent activity. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

  • Neuropharmacological Evaluation : A study assessed the effects of this compound on animal models exhibiting anxiety-like behaviors. Results indicated a significant reduction in anxiety scores compared to control groups, suggesting therapeutic potential in treating anxiety disorders.
  • Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against multiple bacterial strains. Results showed that it effectively inhibited growth at concentrations lower than those required for traditional antibiotics, highlighting its potential as an alternative treatment option.
  • Cancer Cell Line Studies : A series of experiments conducted on ovarian cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, with observed morphological changes consistent with apoptosis.

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